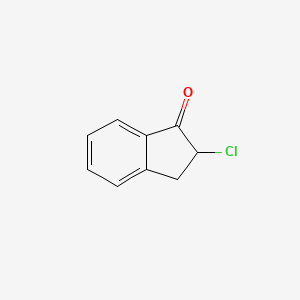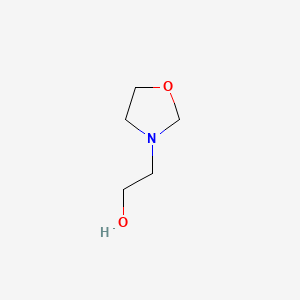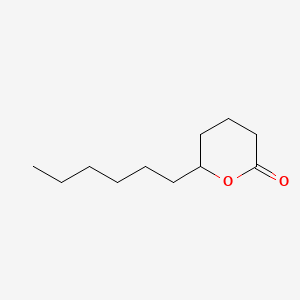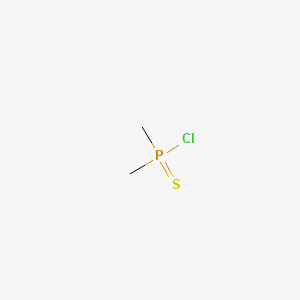![molecular formula C9H8F3NO2S B1345249 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide CAS No. 952182-84-2](/img/structure/B1345249.png)
2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide, or 2-TFMPEA, is a synthetic thioamide compound that has been used in a variety of scientific research applications. This compound has been studied for its potential to act as a biochemical and physiological agent, as well as for its ability to act as a reagent in laboratory experiments.
Scientific Research Applications
Phase Behavior and Solubility in Ionic Liquids
Research on the phase behavior and solubility of various solutes in ionic liquids, including those with trifluoromethoxy phenolic functionalities, has shown significant potential for application in separation processes and as environmentally friendly solvents. Ionic liquids with specific anionic components, such as bistriflamide or triflate, have demonstrated varied solubility for polar and non-polar aromatic compounds, highlighting the importance of molecular interactions in solvent selection for industrial applications (Visak et al., 2014).
Antioxidant and Pharmacological Effects of Phenolic Compounds
Phenolic acids, including those related to the trifluoromethoxy group, have garnered attention for their antioxidant, antibacterial, hepatoprotective, and cardioprotective properties. Studies have identified the significant role of phenolic compounds in modulating lipid metabolism and glucose, suggesting their potential in treating metabolic disorders and their utility as natural food additives (Naveed et al., 2018).
Environmental and Health Implications of Halogenated Compounds
The occurrence and toxicological effects of halogenated compounds, including those with brominated and fluorinated functionalities similar to trifluoromethoxy groups, have been extensively studied. These compounds are recognized as persistent organic pollutants with implications for environmental health and safety. Research focuses on their occurrence in indoor and aquatic environments, potential sources, and the need for effective removal methods (Hsu et al., 2018).
Advanced Materials and Coatings
The development of advanced materials, such as epoxy polymers and composites for anticorrosive coatings, often involves the use of specific functional groups that may include trifluoromethoxy phenolic structures. These materials are designed for protection against environmental degradation, highlighting the intersection of organic chemistry and materials science in creating durable, high-performance materials (Hsissou, 2021).
Safety and Hazards
properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenoxy]ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2S/c10-9(11,12)15-7-3-1-2-6(4-7)14-5-8(13)16/h1-4H,5H2,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWPIGUFRZPHBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OCC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249528 |
Source


|
| Record name | 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952182-84-2 |
Source


|
| Record name | 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)





